CNX-1351 is a selective covalent inhibitor targeting phosphoinositide 3-kinase alpha. It has garnered attention for its potential applications in cancer treatment, particularly due to its ability to selectively inhibit specific isoforms of the enzyme. Despite its promise, CNX-1351 has been noted for relatively poor in vitro and cellular potency, which raises questions about its suitability for lead optimization in drug development.
CNX-1351 was developed and characterized through various studies, including detailed analyses published in scientific journals and databases such as PubMed Central and MedChemExpress. The compound is classified as a covalent inhibitor, which means it forms a stable bond with its target enzyme, thus inhibiting its activity.
CNX-1351 belongs to the class of covalent inhibitors specifically designed to interact with cysteine residues in target proteins. Its mechanism involves the formation of a covalent bond with the cysteine residue located at position 862 of phosphoinositide 3-kinase alpha, which is critical for the enzyme's function.
The synthesis of CNX-1351 involves multiple steps that utilize standard organic chemistry techniques. The process typically begins with the preparation of a β,β-dimethylenone warhead, which is crucial for its reactivity towards the target cysteine residue.
The molecular structure of CNX-1351 can be characterized by its unique warhead designed to target cysteine residues selectively.
The structural analysis indicates that CNX-1351 has a distinct spatial arrangement conducive to interacting with the target enzyme's active site.
CNX-1351 undergoes specific chemical reactions that facilitate its action as a covalent inhibitor.
The mechanism by which CNX-1351 exerts its inhibitory effects involves several key processes.
Experimental data demonstrate that CNX-1351 shows significantly lower potency against other isoforms such as beta and gamma, indicating its selective action on phosphoinositide 3-kinase alpha.
Understanding the physical and chemical properties of CNX-1351 is essential for evaluating its potential therapeutic applications.
CNX-1351 has potential applications primarily in cancer research and therapy due to its ability to inhibit phosphoinositide 3-kinase alpha, an enzyme frequently implicated in tumorigenesis.
The PI3Kα pathway functions as a master regulator of cellular growth through its integration of extracellular mitogenic signals. Upon activation by receptor tyrosine kinases (RTKs) or RAS GTPases, PI3Kα-generated PIP₃ recruits AKT and PDK1 to the plasma membrane, initiating a phosphorylation cascade that promotes nutrient uptake, protein synthesis, and suppression of pro-apoptotic factors. Oncogenic mutations in PIK3CA—occurring in ~12% of all cancers—disrupt this finely tuned regulation, leading to constitutively active p110α independent of upstream stimuli.
Hotspot mutations cluster in two primary regions: the helical domain (E542K, E545K) and the kinase domain (H1047R). Helical domain mutations disrupt inhibitory interactions between p110α and the p85α nSH2 domain, while H1047R enhances membrane association and substrate accessibility. Computational analyses reveal that both mutation classes destabilize inter-subunit interactions, shifting p110α/p85α dynamics toward an open, catalytically active conformation. This allosteric dysregulation drives uncontrolled proliferation across diverse cancer lineages:
CNX-1351 demonstrates potent anti-proliferative effects in PIK3CA-mutant models by reversing this oncogenic activation. In SK-OV-3 ovarian cancer cells (H1047R mutation), CNX-1351 inhibits phosphorylation of Akt (Ser473) with an EC₅₀ of 10 nM. Similarly, in MCF-7 breast cancer cells (E545K mutation), it achieves a GI₅₀ of 54.7 nM after 96-hour exposure, confirming its efficacy across mutation subtypes.
Table 1: Cellular Efficacy of CNX-1351 in PIK3CA-Mutant Models
Cell Line | Mutation | Assay | Value (nM) | Reference |
---|---|---|---|---|
SK-OV-3 | H1047R | Akt Ser473 phosphorylation | EC₅₀ = 10 | [1] |
SK-OV-3 | H1047R | Cell viability (96h) | GI₅₀ = 77.6 | [1] |
MCF-7 | E545K | Cell viability (96h) | GI₅₀ = 54.7 | [1] |
Class I PI3Ks comprise four isoforms (α, β, δ, γ) with distinct tissue distributions and activation mechanisms. PI3Kα stands apart structurally and functionally through three key features:
The selectivity profile of CNX-1351 underscores PI3Kα’s structural distinctiveness. Biochemical assays confirm a >440-fold selectivity for PI3Kα (IC₅₀ = 6.8 nM) over PI3Kγ (IC₅₀ = 3020 nM), with intermediate potency against PI3Kβ (166 nM) and PI3Kδ (240.3 nM). This differential inhibition arises from CNX-1351’s covalent engagement of C862, steric incompatibility with PI3Kγ’s ATP pocket, and divergent residue composition at the p110α/p85α interface.
Table 2: Isoform Selectivity Profile of CNX-1351
PI3K Isoform | IC₅₀ (nM) | Selectivity vs. PI3Kα |
---|---|---|
PI3Kα | 6.8 | 1-fold |
PI3Kβ | 166 | 24-fold |
PI3Kδ | 240.3 | 35-fold |
PI3Kγ | 3020 | 444-fold |
The therapeutic rationale for PI3Kα-selective inhibitors like CNX-1351 rests on three pillars: mutation prevalence, signaling dominance, and therapeutic index optimization:
CNX-1351 further addresses limitations of ATP-competitive inhibitors by circumventing resistance. Conventional inhibitors lose efficacy through PIK3CA amplification or PTEN loss, whereas covalent inhibitors like CNX-1351 maintain potency against these resistance mechanisms by irreversibly inactivating both wild-type and mutant p110α. This positions isoform-selective covalent inhibition as a strategic advancement in targeting PI3Kα-driven malignancies.
Table 3: Key Properties of CNX-1351
Property | Value |
---|---|
CAS Number | 1276105-89-5 |
Molecular Formula | C₃₀H₃₅N₇O₃S |
Molecular Weight | 573.71 g/mol |
Synonyms | CNX1351, CNX 1351 |
Mechanism | Covalent PI3Kα inhibitor |
Target Residue | Cysteine 862 (C862) |
Cellular Efficacy (GI₅₀) | 54.7-77.6 nM (PIK3CA mutants) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7